N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide
Description
This glycineamide derivative features a sulfonamide core with a 3-chloro-4-ethoxyphenyl group, an N-methyl substituent, and a 2-(morpholin-4-yl)ethyl side chain. The morpholino group is critical for solubility and pharmacokinetics, as seen in related compounds targeting vascular adhesion protein-1 (VAP-1) in diabetic nephropathy .
Properties
Molecular Formula |
C17H26ClN3O5S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H26ClN3O5S/c1-3-26-16-5-4-14(12-15(16)18)27(23,24)20(2)13-17(22)19-6-7-21-8-10-25-11-9-21/h4-5,12H,3,6-11,13H2,1-2H3,(H,19,22) |
InChI Key |
XZRUAICAMBRPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCN2CCOCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonyl chloride intermediate.
Coupling with glycinamide: The sulfonyl chloride intermediate is then reacted with glycinamide in the presence of a base to form the desired compound.
Introduction of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro or morpholine positions.
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The morpholine ring may also interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Sulfonamide Substituent Variations
The sulfonamide moiety is a common feature in glycineamide derivatives, but substituents on the phenyl ring significantly influence activity:
Analysis : The target’s 3-chloro-4-ethoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (ethoxy) effects, optimizing stability and binding. Bromine in ’s compound may increase steric hindrance, while nitro groups () could lead to off-target interactions.
N-Methylation and Side Chain Modifications
The N-methyl group and morpholino-containing side chain are pivotal for metabolic stability and solubility:
Analysis: The target’s morpholinyl ethyl side chain improves solubility compared to pyridinylsulfanyl () or carbonyl-linked morpholino (). N²-methylation (vs. methylsulfonyl in ) likely reduces metabolic clearance.
Morpholino Group Positioning and Bioactivity
Morpholino groups are linked to VAP-1 inhibition and CYP modulation in diabetic nephropathy therapeutics .
Analysis: The target’s ethyl-linked morpholino enhances solubility without sacrificing permeability, unlike carbonyl-linked variants (). Biphenyl-morpholino derivatives () show superior VAP-1 binding but may suffer from synthetic complexity.
Biological Activity
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. This compound features a sulfonamide group, which is known for its diverse biological effects, including antibacterial and anti-inflammatory properties. The unique structural components of this compound may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.88 g/mol. The compound's structure includes:
- A sulfonamide moiety that enhances its biological activity.
- A chloro and ethoxy substitution on the phenyl ring, which may influence its pharmacokinetics.
- A morpholine group that can enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The sulfonamide group can form hydrogen bonds and ionic interactions with amino acid residues in target proteins, potentially leading to inhibition of enzymatic activity. This interaction may modulate various biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Recent studies suggest that sulfonamide derivatives can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related sulfonamide compounds inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- In Vivo Models : Animal models treated with similar sulfonamide compounds showed reduced inflammation markers and improved outcomes in models of arthritis and colitis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(pyridin-4-yl)ethyl]glycinamide | Structure | Antibacterial, anti-inflammatory |
| N~2~-[(3-chloro-4-methylphenyl)sulfonyl]-N~2~-ethylglycinamide | Structure | Antimicrobial |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Mechanistic Studies : Detailed studies on the molecular pathways affected by this compound could elucidate its therapeutic potential.
- Clinical Trials : Testing in clinical settings to evaluate efficacy and safety profiles compared to existing treatments.
- Structural Modifications : Investigating analogs with varied substituents could lead to enhanced potency or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
